7-Iodo-5-(2-methylphenyl)quinolin-8-ol is a chemical compound characterized by a quinoline core substituted with an iodine atom and a 2-methylphenyl group. Its molecular formula is , and it has a molecular weight of approximately 240.26 g/mol. The compound features a hydroxyl group at the 8-position of the quinoline ring, which contributes to its chemical reactivity and biological activity. The presence of the iodine atom enhances its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The chemical reactivity of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol can be attributed to the functional groups present in its structure. Key reactions include:
7-Iodo-5-(2-methylphenyl)quinolin-8-ol exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. Its structure allows it to interact with biological targets effectively, leading to various pharmacological effects:
Several synthetic routes have been explored for the preparation of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol:
The unique properties of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol make it valuable in various fields:
Interaction studies involving 7-Iodo-5-(2-methylphenyl)quinolin-8-ol focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 7-Iodo-5-(2-methylphenyl)quinolin-8-ol. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Iodoquinolin-8-ol | Iodine at position 5 | Antimicrobial activity |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelating metal ions |
| 5-Methylquinolin-8-ol | Methyl group at position 5 | Exhibits different biological activities |
| Clioquinol (5-Chloroquinolin-8-ol) | Chlorine substitution instead of iodine | Used as an antiseptic |
The uniqueness of 7-Iodo-5-(2-methylphenyl)quinolin-8-ol lies in its specific combination of iodine substitution and the presence of a bulky 2-methylphenyl group, which may influence its biological interactions and chemical reactivity compared to other similar compounds.